molecular formula C19H15ClN4O3S B2552449 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946285-45-6

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2552449
CAS No.: 946285-45-6
M. Wt: 414.86
InChI Key: PMMLBTHVEWVPSI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide is recognized in scientific research as a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . BTK is a non-receptor tyrosine kinase of the Tec family that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and proliferation [2] . By covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, this inhibitor effectively blocks downstream signaling pathways, including NF-κB and MAPK, leading to the suppression of B-cell activation and survival [3] . This specific mechanism of action makes it a valuable pharmacological tool for dissecting the role of BTK in various disease models, particularly in the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [4] . Furthermore, its application extends to the investigation of autoimmune and inflammatory diseases, such as rheumatoid arthritis, where aberrant BCR signaling is implicated in the pathogenesis. Researchers utilize this compound to gain profound insights into B-cell biology and to evaluate the therapeutic potential of BTK inhibition across a spectrum of human diseases.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-8-15(27-23-11)18(25)24(10-12-4-3-7-21-9-12)19-22-16-14(26-2)6-5-13(20)17(16)28-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMLBTHVEWVPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide involves multiple steps, including the formation of the benzothiazole core, the introduction of the oxazole ring, and the final coupling with the pyridinylmethyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death .

Comparison with Similar Compounds

Table 1: NMR Chemical Shift Comparisons (Regions A and B)

Compound Region A (ppm) Region B (ppm)
Rapa 2.8–3.1 6.5–7.2
Compound 1 3.0–3.3 6.7–7.4
Compound 7 3.2–3.5 7.0–7.6
Target Compound 3.4–3.7* 7.3–7.9*

*Predicted based on substituent electronegativity trends.

The target compound’s 7-chloro and 4-methoxy substituents enhance electron withdrawal, leading to downfield shifts in regions A and B compared to Rapa and analogues. This contrasts with compounds like 860785-08-6 (N-(1,3-benzoxazol-6-yl)-N'-phenylurea), where the absence of a pyridinylmethyl group results in reduced steric hindrance and distinct electronic profiles .

Bioactivity and Functional Group Contributions

Benzothiazole derivatives such as 371951-34-7 (N-(1-heptylbenzimidazol-2-yl)propanamide) exhibit moderate antimicrobial activity due to their lipophilic alkyl chains. In contrast, the target compound’s pyridinylmethyl and oxazole groups may enhance solubility and target binding affinity, as seen in kinase inhibitors. For example, 338771-53-2 (2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol) lacks the oxazole moiety, resulting in lower metabolic stability .

Key Research Findings

  • Electron-Withdrawing Effects : The 7-chloro substituent in the target compound increases electrophilicity, enhancing interactions with biological targets like ATP-binding pockets .
  • Solubility Trade-offs : Compared to 860785-07-5 (4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), the pyridinylmethyl group improves aqueous solubility but introduces synthetic complexity .
  • NMR as a Diagnostic Tool: Chemical shift discrepancies in regions A/B (Figure 6, ) validate structural modifications and predict reactivity.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide (CAS Number: 886964-90-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A pyridine ring
  • An oxazole carboxamide group

Molecular Formula : C22H18ClN3O2S
Molecular Weight : 423.9 g/mol
IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that compounds derived from benzothiazole exhibit significant antimicrobial properties. The target compound has been tested against various bacterial strains and fungi. For example:

  • Antibacterial activity : In vitro tests revealed that the compound displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Anticancer Activity

The compound's anticancer potential has been evaluated against several human cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (colon)5.16
MCF7 (breast)6.25
U87 MG (glioblastoma)7.00
A549 (lung)4.50

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, specifically targeting the PI3K/mTOR pathway.

The proposed mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and oxazole moieties can significantly influence biological activity:

  • Substituents on the benzothiazole ring : The presence of chlorine and methoxy groups enhances antibacterial potency.
  • Pyridine ring variations : Altering the substituents on the pyridine ring can optimize binding affinity to target enzymes or receptors.

Case Studies

Recent research highlighted in various publications demonstrates the compound's efficacy in preclinical models:

  • Study on Anticancer Effects : A study evaluated the compound's effects on tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls .
  • Antimicrobial Efficacy : Another study assessed its effectiveness against resistant strains of bacteria, where it outperformed conventional antibiotics.

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